molecular formula C8H9Cl2N3O B2858350 6-amino-3,4-dihydroquinazolin-4-one dihydrochloride CAS No. 2172065-77-7

6-amino-3,4-dihydroquinazolin-4-one dihydrochloride

Cat. No.: B2858350
CAS No.: 2172065-77-7
M. Wt: 234.08
InChI Key: VWQOHRYBPMWJAE-UHFFFAOYSA-N
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Description

6-amino-3,4-dihydroquinazolin-4-one dihydrochloride is a derivative of quinazoline, an aromatic heterocyclic compound. Quinazoline derivatives are known for their diverse biological activities, including anti-tumor, antiviral, antibacterial, and anticonvulsant properties . The compound this compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-3,4-dihydroquinazolin-4-one dihydrochloride typically involves the direct nucleophilic aromatic substitution (SNAr) on the quinazoline ring . The reaction conditions often include the use of electron-withdrawing groups to facilitate the substitution process. For instance, the substitution of the 6-position with groups like 6-chloro or 6-nitro can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like IR, NMR, and mass spectrometry to confirm the structure of the compound .

Chemical Reactions Analysis

Types of Reactions

6-amino-3,4-dihydroquinazolin-4-one dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like stannous chloride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce aminoquinazoline derivatives .

Mechanism of Action

The mechanism of action of 6-amino-3,4-dihydroquinazolin-4-one dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, which are crucial for cancer cell proliferation .

Properties

IUPAC Name

6-amino-3H-quinazolin-4-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O.2ClH/c9-5-1-2-7-6(3-5)8(12)11-4-10-7;;/h1-4H,9H2,(H,10,11,12);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWQOHRYBPMWJAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)NC=N2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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